4-Phenyl-1H-pyrazole-3-carboxylic acid chemical properties
4-Phenyl-1H-pyrazole-3-carboxylic acid chemical properties
Topic: 4-Phenyl-1H-pyrazole-3-carboxylic acid: Synthetic Architecture, Physicochemical Profile, and Medicinal Utility Content Type: Technical Monograph Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
4-Phenyl-1H-pyrazole-3-carboxylic acid (4-Ph-1H-Pz-3-COOH) represents a privileged scaffold in modern medicinal chemistry.[1] Distinct from its more common isomer (3-phenyl-1H-pyrazole-4-carboxylic acid), this specific arrangement positions the lipophilic phenyl ring adjacent to the polar carboxylic acid, creating a unique amphiphilic vector that is critical for binding pockets in soluble Guanylate Cyclase (sGC) stimulators, kinase inhibitors (specifically Src and Lck), and COX-2 modulators. This guide provides a rigorous analysis of its chemical properties, high-fidelity synthesis protocols, and reactivity profiles, specifically addressing the challenge of N-alkylation regioselectivity.
Part 1: Structural Analysis & Physicochemical Profile
The molecule exists as a dynamic tautomeric system. In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2, a phenomenon that significantly influences nucleophilic substitution reactions.
Table 1: Physicochemical Specifications
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₀H₈N₂O₂ | Core scaffold |
| Molecular Weight | 188.18 g/mol | Fragment-based drug discovery (FBDD) compliant |
| pKa (Acidic) | 3.4 – 3.8 (COOH) | Ionized at physiological pH (7.[2]4) |
| pKa (Basic) | ~2.5 (Pyrazole N) | Weak base; protonation requires strong acid |
| pKa (Amphoteric) | ~13.5 (Pyrazole NH) | Deprotonation yields the pyrazolate anion |
| LogP | 1.8 – 2.1 | Good membrane permeability; Lipinski compliant |
| Tautomerism | 1H ⇌ 2H equilibrium | Dictates regioselectivity in alkylation |
| H-Bond Donors | 2 (COOH, NH) | Critical for active site anchoring |
| H-Bond Acceptors | 3 (C=O, N, OH) | Water solubility modulation |
Structural Insight: Unlike the 3-phenyl isomer, the 4-phenyl substitution induces a steric clash with the 3-carboxylic acid group, often forcing the phenyl ring out of planarity with the pyrazole core. This "twisted" conformation is energetically favorable and can enhance selectivity for protein pockets that cannot accommodate planar biaryl systems.
Part 2: Synthetic Architectures
Synthesizing the specific 4-phenyl isomer requires avoiding the thermodynamic trap of the 3-phenyl isomer, which forms readily in standard hydrazine condensations with benzoylacetates.
Method A: The Suzuki-Miyaura Cross-Coupling (High Fidelity)
This is the preferred route for research-grade purity, ensuring the phenyl group is exclusively at the C4 position.
Protocol: Palladium-Catalyzed Arylation
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Precursor: Ethyl 4-bromo-1H-pyrazole-3-carboxylate (commercially available).
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Reagents: Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).
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Solvent: 1,4-Dioxane : Water (4:1).
Step-by-Step Methodology:
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Inerting: Charge a reaction vessel with Ethyl 4-bromo-1H-pyrazole-3-carboxylate and Phenylboronic acid. Purge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
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Catalyst Addition: Add Pd(dppf)Cl₂ and degassed K₂CO₃ solution.
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Reflux: Heat to 90°C for 12 hours. Monitor by LC-MS (Target M+H: ~217 for ester).
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Workup: Cool to RT. Filter through Celite to remove Pd black. Concentrate the filtrate. Partition between EtOAc and water.
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Hydrolysis: Dissolve the crude ester in THF/MeOH (1:1). Add LiOH (2M aq, 4 eq). Stir at 50°C for 3 hours.
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Isolation (Critical): Acidify carefully with 1M HCl to pH 3. The free acid, 4-Phenyl-1H-pyrazole-3-carboxylic acid , will precipitate as an off-white solid.
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Purification: Recrystallize from Ethanol/Water.
Method B: 1,3-Dipolar Cycloaddition (Convergent)
Useful for generating isotopic labels or diverse analogs.
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Reaction: Phenylacetylene + Ethyl diazoacetate.
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Conditions: Thermal (xylene reflux) or Cu(I) catalyzed.
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Note: Thermal conditions often yield a mixture of 3-phenyl and 4-phenyl isomers. The Cu(I) catalyzed route (Click chemistry) favors the 3-carboxylate-4-phenyl arrangement if the alkyne is internal, but terminal alkynes typically yield the 3-phenyl isomer. Therefore, Method A is strictly recommended for the 4-phenyl isomer.
Part 3: Reactivity & Regioselectivity (The "Semple" Challenge)
The most common failure mode in derivatizing this scaffold is uncontrolled N-alkylation. The pyrazole nitrogen (NH) is acidic (pKa ~13.5). Upon deprotonation, the resulting anion can react at N1 or N2.
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Steric Governance: The Carboxylic Acid (or ester) at C3 and the Phenyl group at C4 create a steric environment that generally disfavors N2 alkylation (adjacent to the acid).
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Electronic Governance: However, lone pair repulsion can sometimes favor the N2 isomer depending on the electrophile.
Diagram 1: Synthesis and Regioselectivity Workflow
Caption: Synthetic pathway via Suzuki coupling and subsequent regioselective alkylation logic.
Part 4: Medicinal Chemistry Applications
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sGC Stimulators (Cardiovascular): The 4-phenyl-pyrazole core mimics the heme-binding motif in soluble Guanylate Cyclase. Analogs of this acid are precursors to Riociguat-like molecules, where the carboxylic acid is converted to a carboxamide or pyrimidine fusion.
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Kinase Inhibition (Oncology): The pyrazole NH and the C3-Carbonyl act as a bidentate hinge binder in ATP-competitive inhibitors. The C4-phenyl group projects into the hydrophobic back-pocket (Gatekeeper region), providing selectivity against kinases with smaller gatekeeper residues (e.g., Src family).
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Agrochemicals (SDHI Fungicides): While typically pyrazole-4-carboxamides are used (e.g., Fluxapyroxad), the 3-carboxylic acid derivatives serve as bio-isosteres to modulate metabolic stability and soil persistence.
Diagram 2: Pharmacophore Mapping
Caption: Pharmacophore map highlighting the amphiphilic nature of the scaffold.
References
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Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives." International Journal of Pharmaceutical Sciences and Research. A comprehensive review of the pharmacological scope of pyrazole carboxylic acids.
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Frizzo, C. P., et al. (2009). "Synthesis of 4-aryl-1H-pyrazole-3-carboxylic acids." Journal of Heterocyclic Chemistry. Details the specific Suzuki coupling methodologies for 4-aryl isomers.
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National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12363470, 4-Phenyl-1H-pyrazole-3-carboxylic acid." PubChem. Authoritative source for physicochemical data.[2]
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Sigma-Aldrich. (2024). "Safety Data Sheet: Pyrazole Carboxylic Acids." Merck KGaA. Safety and handling protocols.
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Karrouchi, K., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134.[3] Covers the general reactivity and biological targets of the pyrazole nucleus.[2][3][4]
